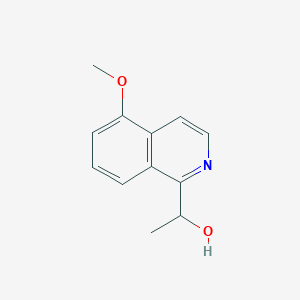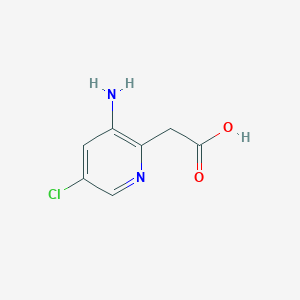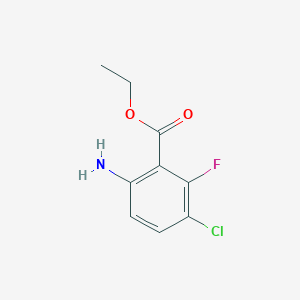
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl group, a pyrrolidine ring, and a methoxyphenethylamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate in the presence of a base to form the tert-butyl ester.
Attachment of the methoxyphenethylamine moiety: This can be done through a nucleophilic substitution reaction where the amine group of the methoxyphenethylamine attacks an electrophilic carbon center on the pyrrolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The methoxyphenethylamine moiety may interact with neurotransmitter receptors, while the pyrrolidine ring can influence the compound’s binding affinity and selectivity. The tert-butyl group provides steric hindrance, affecting the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl (S)-3-((2-hydroxyphenethyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-((2-chlorophenethyl)amino)pyrrolidine-1-carboxylate
- tert-Butyl (S)-3-((2-nitrophenethyl)amino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl (S)-3-((2-methoxyphenethyl)amino)pyrrolidine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This compound’s specific combination of functional groups allows for unique interactions and applications that may not be achievable with similar compounds.
Propriétés
Formule moléculaire |
C18H28N2O3 |
|---|---|
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-[2-(2-methoxyphenyl)ethylamino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-12-10-15(13-20)19-11-9-14-7-5-6-8-16(14)22-4/h5-8,15,19H,9-13H2,1-4H3/t15-/m0/s1 |
Clé InChI |
OHHKZDFUTRHVLP-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCCC2=CC=CC=C2OC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)NCCC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2-(2,4,6-triisopropylbenzyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B12956499.png)


![2-(Methylthio)pyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B12956514.png)
![6'-(4-Cyanophenyl)-[3,3'-bipyridine]-6-carbonitrile](/img/structure/B12956522.png)

![acetic acid;1,4-dimethyl-5H-(3,4-13C2)pyridino[4,3-b]indol-3-amine](/img/structure/B12956530.png)







